molecular formula C8H6F2O2 B035433 Methyl 2,4-difluorobenzoate CAS No. 106614-28-2

Methyl 2,4-difluorobenzoate

Cat. No. B035433
M. Wt: 172.13 g/mol
InChI Key: YQUHULOBTDYMAG-UHFFFAOYSA-N
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Description

“Methyl 2,4-difluorobenzoate” is a reagent used in the synthesis of pharmaceuticals . It is used in the design and synthesis of integrin αvβ3 antagonists displaying antiplatelet activity .


Synthesis Analysis

The synthesis of “Methyl 2,4-difluorobenzoate” involves the reaction of 2,4-difluorobenzoyl chloride with methanol . The mixture is stirred at room temperature for 2 hours, after which the solvent is evaporated to yield the compound as a pale yellow oil .


Molecular Structure Analysis

The molecular formula of “Methyl 2,4-difluorobenzoate” is C8H6F2O2 . Its molecular weight is 172.13 .


Chemical Reactions Analysis

“Methyl 2,4-difluorobenzoate” is a reagent used in the synthesis of pharmaceuticals . It is used in the design and synthesis of integrin αvβ3 antagonists displaying antiplatelet activity .


Physical And Chemical Properties Analysis

“Methyl 2,4-difluorobenzoate” is a colorless to yellow liquid . It has a boiling point of 128-129 °C and a density of 1.384 g/mL at 25 °C . The refractive index is 1.4840 .

Scientific Research Applications

    Pharmaceutical Synthesis

    • Methyl 2,4-difluorobenzoate is used as a reagent in the synthesis of pharmaceuticals . The specific drugs that use this compound in their synthesis are not specified in the source.

    Design and Synthesis of Integrin αvβ3 Antagonists

    • This compound is used in the design and synthesis of integrin αvβ3 antagonists . These antagonists have been shown to display antiplatelet activity , which means they can prevent blood cells (platelets) from clumping together. This is a crucial function in the prevention of blood clots.

    Pharmaceutical Synthesis

    • Methyl 2,4-difluorobenzoate is used as a reagent in the synthesis of pharmaceuticals . The specific drugs that use this compound in their synthesis are not specified in the source.

    Design and Synthesis of Integrin αvβ3 Antagonists

    • This compound is used in the design and synthesis of integrin αvβ3 antagonists . These antagonists have been shown to display antiplatelet activity , which means they can prevent blood cells (platelets) from clumping together. This is a crucial function in the prevention of blood clots.

Safety And Hazards

“Methyl 2,4-difluorobenzoate” is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 .

Future Directions

“Methyl 2,4-difluorobenzoate” is a reagent used in the synthesis of pharmaceuticals . It is used in the design and synthesis of integrin αvβ3 antagonists displaying antiplatelet activity . Therefore, its future directions could involve further exploration of its potential uses in pharmaceutical synthesis.

properties

IUPAC Name

methyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHULOBTDYMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382341
Record name Methyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-difluorobenzoate

CAS RN

106614-28-2
Record name Benzoic acid, 2,4-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106614-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-difluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 100 mL of MeOH, 2,4-difluorobenzoyl chloride (10 mL, 79.3 mmol) was added and the mixture stirred at room temperature for 2 hours. The solvent was then evaporated affording the title compound as pale yellow oil (quantitative).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,4-difluorobenzoic acid (1.5808 g, 10.00 mmol) in methanol (15 ml) was cooled to 0° C. in ice-water bath. To the mixture was added dropwise a solution of thionyl chloride (1.46 ml, 20.02 mmol) in methanol (10 ml). The mixture was gradually warmed to room temperature and stirred for 24 hours. The mixture was added to sat. NaHCO3 aqueous solution, extracted three times with ether and dried over MgSO4. The mixture was concentrated and purified by silica gel chromatography (hexane/ether=5/1) to give the title compound (1.6743 g; 97%).
Quantity
1.5808 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of 2,4-difluorobenzoic acid (50.0 g, 316.25 mmol) in methanol (500 mL) was added sulfuryl dichloride (112 g, 949.15 mmol) at 0° C. The resulting solution was heated to reflux overnight and concentrated in vacuo to afford methyl 2,4-difluorobenzoate as a colorless oil (50 g, 92%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 100 mL of methanol, 2,4-difluoro-benzoyl chloride (10 mL, 79.3 mmol) was added and the mixture stirred at room temperature for 2 hours. The solvent was then evaporated affording the title compound as pale yellow oil (quantitative).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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